N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16335792
Molecular Formula: C23H19FN2O2S
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19FN2O2S |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C23H19FN2O2S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(29-15-14-28-21)17-8-2-1-3-9-17/h1-13H,14-16H2 |
| Standard InChI Key | FBGVPKQANOLOLO-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=C(O1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3)C4=CC=CC=C4 |
Introduction
N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound featuring a unique structural arrangement that includes a benzyl group, a phenyl group, a pyridin-2-yl moiety, and an oxathiine ring. This compound belongs to the class of heterocyclic compounds known as oxathiines, which are sulfur-containing cyclic compounds. The presence of sulfur in the oxathiine ring contributes to the compound's reactivity and potential biological activity, making it of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several synthetic steps. While specific reagents, catalysts, and reaction conditions may vary based on the chosen synthetic route, the process generally involves the formation of the oxathiine ring structure through reactions that facilitate carbon-nitrogen and carbon-sulfur bond formation.
Potential Applications and Biological Activity
N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is of particular interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows it to interact with biological targets such as enzymes or receptors, which could lead to various biological effects. This interaction is crucial for understanding its pharmacodynamics and pharmacokinetics, essential for evaluating its therapeutic potential.
Chemical Reactions and Stability
This compound can participate in various chemical reactions typical for heterocycles, including reactions with acids and bases. The stability of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide under different conditions (light, heat) can be assessed using characterization techniques such as mass spectrometry and infrared spectroscopy.
N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
-
Molecular Formula: C₂₃H₁₉FN₂O₄S
-
Molecular Weight: 438.47 g/mol
-
CAS No.: 1144463-33-1
This compound differs from N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide primarily in the position of the fluorine atom on the benzyl group and the presence of additional oxygen atoms in the dioxide form .
N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
-
Molecular Weight: 440.9 g/mol
-
IUPAC Name: N-[2-chloro-6-fluorobenzyl]-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
This compound includes both chlorine and fluorine substituents on the benzyl group, which can affect its reactivity and biological activity compared to the 2-fluorobenzyl derivative.
Research Findings and Future Directions
Research on N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide highlights its significance in medicinal chemistry, particularly in drug discovery and development. Further studies are needed to fully elucidate its pharmacological profile and potential therapeutic applications.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|
| N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide | C₁₈H₁₆F₁N₃O₃S | 431.6 | - |
| N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide | C₂₃H₁₉FN₂O₄S | 438.47 | 1144463-33-1 |
| N-(2-chloro-6-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide | - | 440.9 | - |
This table provides a comparison of the molecular characteristics of N-(2-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide with related compounds, highlighting differences in molecular structure and weight.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume